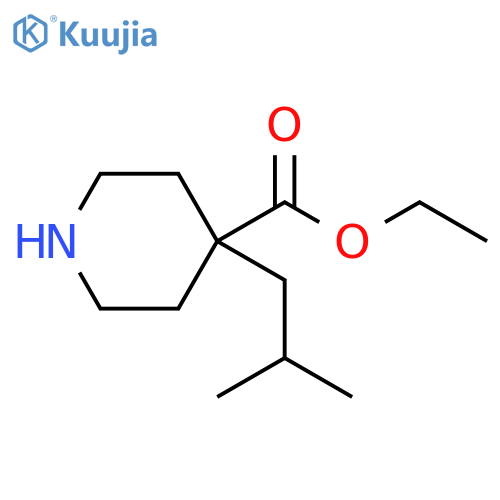

Cas no 1227243-23-3 (ethyl 4-(2-methylpropyl)piperidine-4-carboxylate)

1227243-23-3 structure

商品名:ethyl 4-(2-methylpropyl)piperidine-4-carboxylate

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(2-methylpropyl)piperidine-4-carboxylate

-

- インチ: 1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3

- InChIKey: YRPFSXQZRTYELP-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC(C)C)(C(OCC)=O)CC1

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM468585-1g |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95%+ | 1g |

$1074 | 2022-09-03 | |

| Enamine | EN300-1266421-5.0g |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 5g |

$2566.0 | 2023-06-08 | |

| Enamine | EN300-1266421-0.5g |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 0.5g |

$691.0 | 2023-06-08 | |

| A2B Chem LLC | AX55972-100mg |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 100mg |

$358.00 | 2024-04-20 | |

| Aaron | AR01EIQ8-500mg |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 500mg |

$976.00 | 2025-02-10 | |

| A2B Chem LLC | AX55972-1g |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 1g |

$966.00 | 2024-04-20 | |

| A2B Chem LLC | AX55972-2.5g |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 2.5g |

$1862.00 | 2024-04-20 | |

| A2B Chem LLC | AX55972-10g |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 10g |

$4043.00 | 2024-04-20 | |

| Enamine | EN300-1266421-0.1g |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 0.1g |

$306.0 | 2023-06-08 | |

| Enamine | EN300-1266421-0.25g |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

1227243-23-3 | 95% | 0.25g |

$438.0 | 2023-06-08 |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1227243-23-3 (ethyl 4-(2-methylpropyl)piperidine-4-carboxylate) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量